Product packaging for Oxazolo[5,4-d]pyrimidine-2-methanamine(Cat. No.:)

Oxazolo[5,4-d]pyrimidine-2-methanamine

Cat. No.: B15294280
M. Wt: 150.14 g/mol
InChI Key: YJTICKAAEAADNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxazolo[5,4-d]pyrimidine-2-methanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of anticancer and immunomodulatory agents. This purine-base analogue, in which the imidazole ring is replaced by an oxazole, is recognized for its potential to act as an antimetabolite, competitively inhibiting the use of natural purines in nucleic acid synthesis . Researchers value this core structure for its diverse biological activities. Derivatives of oxazolo[5,4-d]pyrimidine have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase receptor responsible for tumor angiogenesis . Inhibition of VEGFR-2 blocks signaling pathways that mediate endothelial cell migration, proliferation, and survival, thereby reducing tumor growth . Additional research indicates that compounds based on this scaffold exhibit promising immunosuppressive activity by strongly inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes, along with suppressing the production of cytokines like TNF-α . Antiviral activity against human herpes virus type-1 (HHV-1) has also been documented for related molecules . The specific substitution pattern of this compound, featuring a methanamine group at the 2-position, may offer a versatile handle for further chemical modification to optimize pharmacokinetic properties and target affinity. This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. FOR RESEARCH USE ONLY. Not for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B15294280 Oxazolo[5,4-d]pyrimidine-2-methanamine

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

[1,3]oxazolo[5,4-d]pyrimidin-2-ylmethanamine

InChI

InChI=1S/C6H6N4O/c7-1-5-10-4-2-8-3-9-6(4)11-5/h2-3H,1,7H2

InChI Key

YJTICKAAEAADNR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)OC(=N2)CN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Oxazolo[5,4-d]pyrimidine-2-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-d]pyrimidine-2-carboxylic acid derivatives, while reduction may produce oxazolo[5,4-d]pyrimidine-2-methanol derivatives .

Scientific Research Applications

Oxazolo[5,4-d]pyrimidine-2-methanamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Key Features:

  • Structural Design: Incorporates an isoxazole moiety at position 2 and variable substituents (e.g., aliphatic amino chains) at position 7 of the oxazolo[5,4-d]pyrimidine core .
  • Synthesis: Synthesized via a two-step pathway starting from 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile, followed by cyclization with amines .
  • Mechanism of Action : Acts as a VEGFR-2 inhibitor by forming hydrogen bonds with key residues (Glu885, Asp1046) in the receptor’s active site .

In vitro studies demonstrate potent activity against colorectal (HT29, LoVo), lung (A549), and breast (MCF7) cancer cell lines, with compound 3g (CC50 = 58.4 µM against HT29) showing comparable efficacy to cisplatin (CC50 = 47.2 µM) but lower toxicity to normal human dermal fibroblasts (NHDFs) .

Structural Analogs: Positional Isomers and Derivatives

(a) 1,3-Oxazolo[4,5-d]pyrimidines
  • Structural Difference : The oxazole ring is fused at positions 4 and 5 of the pyrimidine (vs. 5 and 4 in oxazolo[5,4-d]pyrimidines).
  • Activity: Exhibits anti-breast cancer activity via adenosine kinase (ADK) inhibition. Docking studies suggest additional targets, including topoisomerases I/II and estrogen receptors .
  • Example : Compound 5 (1,3-oxazolo[4,5-d]pyrimidine derivative) showed significant activity in NCI subpanel studies, though docking energies were similar to oxazolo[5,4-d]pyrimidines .
(b) 7-Aminooxazolo[5,4-d]pyrimidines (SCM Series)
  • Key Variation : Methyl group at position 5 (e.g., SCM9) vs. proton in newer derivatives (e.g., 3g).
  • Impact on Activity: SCM9: Weaker VEGFR-2 inhibition (Ki = 0.11 µM) due to lack of hydrogen bonding with Glu885 . 3g: Enhanced potency (CC50 = 58.4 µM against HT29) attributed to hydrogen bond donation at position 5 and a 3-(N,N-dimethylamino)propyl substituent at position 7 .
(c) Thiazolo[5,4-d]pyrimidines
  • Structural Difference : Replaces oxazole’s oxygen with sulfur in the thiazole ring.
  • Activity : Piperazine- and piperidine-containing derivatives show undefined anticancer activity, though synthesis routes are well-established .

Reference Anticancer Drugs

(a) 5-Fluorouracil (5-FU)
  • Mechanism : Pyrimidine antimetabolite inhibiting thymidylate synthase.
  • Comparison :
    • Both 5-FU and oxazolo[5,4-d]pyrimidines inhibit VEGFR-2 via hydrogen bonding with Glu885 and Asp1046 .
    • 3g is 6.5× more potent than 5-FU (CC50 = 381.2 µM) against HT29 .
(b) Cisplatin
  • Mechanism : DNA cross-linking agent.
  • Comparison :
    • 3g matches cisplatin’s potency against HT29 (CC50 = 58.4 µM vs. 47.2 µM) but exhibits lower nephrotoxicity .

Heterocyclic Variants with Shared Targets

Compound Class Key Target IC50/Ki/CC50 Structural Advantage
Oxazolo[5,4-d]pyrimidine-2-methanamine (3g) VEGFR-2 CC50 = 58.4 µM Hydrogen bonds with Glu885/Asp1046; low NHDF toxicity
1,3-Oxazolo[4,5-d]pyrimidine (Compound 5) Adenosine kinase N/A Multi-target (ADK, topoisomerases)
Thiazolo[5,4-d]pyrimidine Undefined N/A Sulfur enhances lipophilicity
5-Fluorouracil Thymidylate synthase, VEGFR-2 CC50 = 381.2 µM Broad clinical use

Substituent Effects on Bioactivity

Position Substituent Impact on Activity
2 Isoxazole moiety Essential for hinge-binding in VEGFR-2; mimics purine structure
5 Proton (vs. methyl in SCM9) Enhances hydrogen bonding with Asp1046; improves VEGFR-2 inhibition
7 3-(N,N-Dimethylamino)propyl Increases hydrophobic interactions with VEGFR-2’s allosteric pocket

Q & A

Q. What are the standard synthetic routes for preparing oxazolo[5,4-d]pyrimidine-2-methanamine derivatives?

The synthesis typically involves cyclocondensation reactions. For example, oxazolo[5,4-d]pyrimidine scaffolds can be synthesized via cyclization of 5-aminopyrimidine precursors with carbonyl-containing reagents under acidic or thermal conditions. Key steps include POCl3-mediated phosphorylation to activate intermediates (e.g., converting hydroxyl groups to chlorides) followed by nucleophilic substitution with amines . Reagents like piperazine or sulfonyl chlorides are used to introduce substituents at the 2-position .

Q. How can researchers confirm the structural integrity of this compound analogs?

Structural validation relies on a combination of <sup>1</sup>H/<sup>13</sup>C NMR, LC-MS, and elemental analysis. For example, <sup>1</sup>H NMR can verify methylene (-CH2-) protons adjacent to the oxazole ring (δ ~4.5–5.0 ppm), while LC-MS confirms molecular ion peaks . Crystallography (e.g., X-ray diffraction) is recommended for resolving stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary biological evaluation of these compounds?

Common assays include:

  • Enzyme inhibition studies (e.g., ricin A-chain inhibition, as seen in oxazolo-pyrimidine analogs targeting ribosome-inactivating proteins) .
  • Antimicrobial screening via broth microdilution (MIC determination) .
  • Cytotoxicity profiling using cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for sterically hindered 2-position substitutions?

Steric hindrance at the 2-position often reduces reactivity. Strategies include:

  • Using bulky, non-nucleophilic bases (e.g., DIPEA) to minimize side reactions .
  • Employing microwave-assisted synthesis to enhance reaction rates and purity .
  • Introducing directing groups (e.g., sulfonamides) to regioselectively functionalize the oxazole ring .

Q. What methodologies address contradictory biological activity data across analogs?

Discrepancies may arise from off-target effects or assay variability. Solutions include:

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Metabolic stability studies : Assess compound degradation in microsomal models to rule out false negatives .
  • Computational docking : Compare binding poses in target proteins (e.g., ricin A-chain) to identify critical interactions .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Key SAR findings:

  • 2-Methanamine group : Substituents with hydrogen-bond donors (e.g., -NH2) enhance binding to polar enzyme pockets .
  • Oxazole ring modifications : Electron-withdrawing groups (e.g., -CF3) improve metabolic stability but may reduce solubility .
  • Heterocyclic fusion : Pyrimidine ring fluorination (e.g., 5-fluoro derivatives) increases membrane permeability .

Q. What analytical techniques resolve spectral overlaps in <sup>13</sup>C NMR for complex derivatives?

Overlapping signals (e.g., quaternary carbons in fused rings) can be resolved via:

  • 2D NMR : HSQC and HMBC correlate <sup>1</sup>H-<sup>13</sup>C couplings to assign ambiguous peaks .
  • Isotopic labeling : Synthesize <sup>15</sup>N-labeled analogs to simplify nitrogen-associated signals .

Data Contradiction and Methodological Challenges

Q. Why do different synthetic protocols yield varying purities for the same derivative?

Purity discrepancies often stem from:

  • Reaction temperature : Overheating in POCl3-mediated steps can generate phosphorylated byproducts .
  • Workup procedures : Inadequate neutralization of acidic intermediates may leave salts contaminating the product .

Q. How should researchers interpret conflicting cytotoxicity data between cell lines?

Cell-specific variability may reflect differences in:

  • Membrane transporters : Overexpression of efflux pumps (e.g., P-gp) reduces intracellular drug accumulation .
  • Metabolic enzymes : CYP450 isoforms in certain lines may degrade compounds faster .

Functionalization and Applications

Q. What strategies enable late-stage functionalization of this compound?

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole groups at the methanamine position .
  • Suzuki coupling : Install aryl/heteroaryl groups via palladium-catalyzed cross-coupling .

Q. What emerging therapeutic targets are being explored for these compounds?

Recent studies focus on:

  • Antiviral agents : Targeting RNA-dependent RNA polymerases .
  • Kinase inhibitors : Modulating JAK/STAT or PI3K pathways in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.